

# Technical Guide: Physical and Chemical Properties of Benzyl (3-bromopropyl)carbamate

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## Compound of Interest

**Compound Name:** Carbamic acid, (3-bromopropyl)-, benzyl ester

**Cat. No.:** B112582

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## Introduction

Benzyl (3-bromopropyl)carbamate, registered under CAS number 39945-54-5, is a versatile bifunctional organic compound.<sup>[1]</sup> It incorporates a carbamate group protected by a benzyl moiety and a reactive bromopropyl chain. This structure makes it a valuable intermediate and building block in the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and biologically active compounds.<sup>[1]</sup> For instance, it has been utilized in the synthesis of an active anti-HIV ethidium-arginine conjugate designed to target the viral TAR RNA sequence.<sup>[1]</sup> Understanding its physical and chemical properties is paramount for its effective application in research and development.

## Chemical Identity

- IUPAC Name: Benzyl N-(3-bromopropyl)carbamate
- Synonyms: (3-Bromopropyl)carbamic acid benzyl ester, N-Cbz-3-bromopropylamine, N-Benzoyloxycarbonyl-3-bromopropylamine<sup>[2]</sup>
- CAS Number: 39945-54-5<sup>[1]</sup>
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>BrNO<sub>2</sub><sup>[1][3]</sup>

- Molecular Weight: 272.14 g/mol [\[1\]](#)

## Physical and Chemical Properties

The physical and chemical data for Benzyl (3-bromopropyl)carbamate are summarized in the table below. These properties are essential for designing experimental conditions, ensuring proper handling and storage, and for the analytical characterization of the compound.

Property	Value	Source
Physical State	Off-white to pale yellow solid or liquid. <a href="#">[1]</a> <a href="#">[4]</a>	ChemicalBook, Ambeed
Melting Point	37-39 °C <a href="#">[1]</a> <a href="#">[3]</a>	ChemicalBook, Chemsrsrc
Boiling Point	379.4 ± 35.0 °C (Predicted) <a href="#">[1]</a> <a href="#">[3]</a>	ChemicalBook, Chemsrsrc
Density	1.379 ± 0.06 g/cm <sup>3</sup> (Predicted) <a href="#">[1]</a>	ChemicalBook
Solubility	Slightly soluble in Chloroform and Methanol; Sparingly soluble in Ethyl Acetate. <a href="#">[1]</a>	ChemicalBook
pKa	12.27 ± 0.46 (Predicted) <a href="#">[1]</a>	ChemicalBook
LogP	3.02 <a href="#">[3]</a>	Chemsrsrc
Flash Point	183.3 ± 25.9 °C <a href="#">[3]</a>	Chemsrsrc
Refractive Index	1.550 <a href="#">[3]</a>	Chemsrsrc
Storage	Store in a freezer under -20°C, sealed in a dry environment. <a href="#">[1]</a> <a href="#">[4]</a>	ChemicalBook, Ambeed

## Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of Benzyl (3-bromopropyl)carbamate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$ -NMR (300 MHz,  $\text{CDCl}_3$ , ppm):  $\delta$  7.32 (5H, m, Cbz), 5.15 (1H, br s, CBzNH-), 5.06 (2H, s, Cbz), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m).[\[1\]](#)
- $^{13}\text{C}$ -NMR (75.5 MHz,  $\text{CDCl}_3$ , ppm):  $\delta_{\text{C}}$  156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis of Benzyl (3-bromopropyl)carbamate are crucial for its preparation in a laboratory setting. Two common synthetic routes are described below.

### Synthesis via Appel Reaction from a Hydroxy Precursor

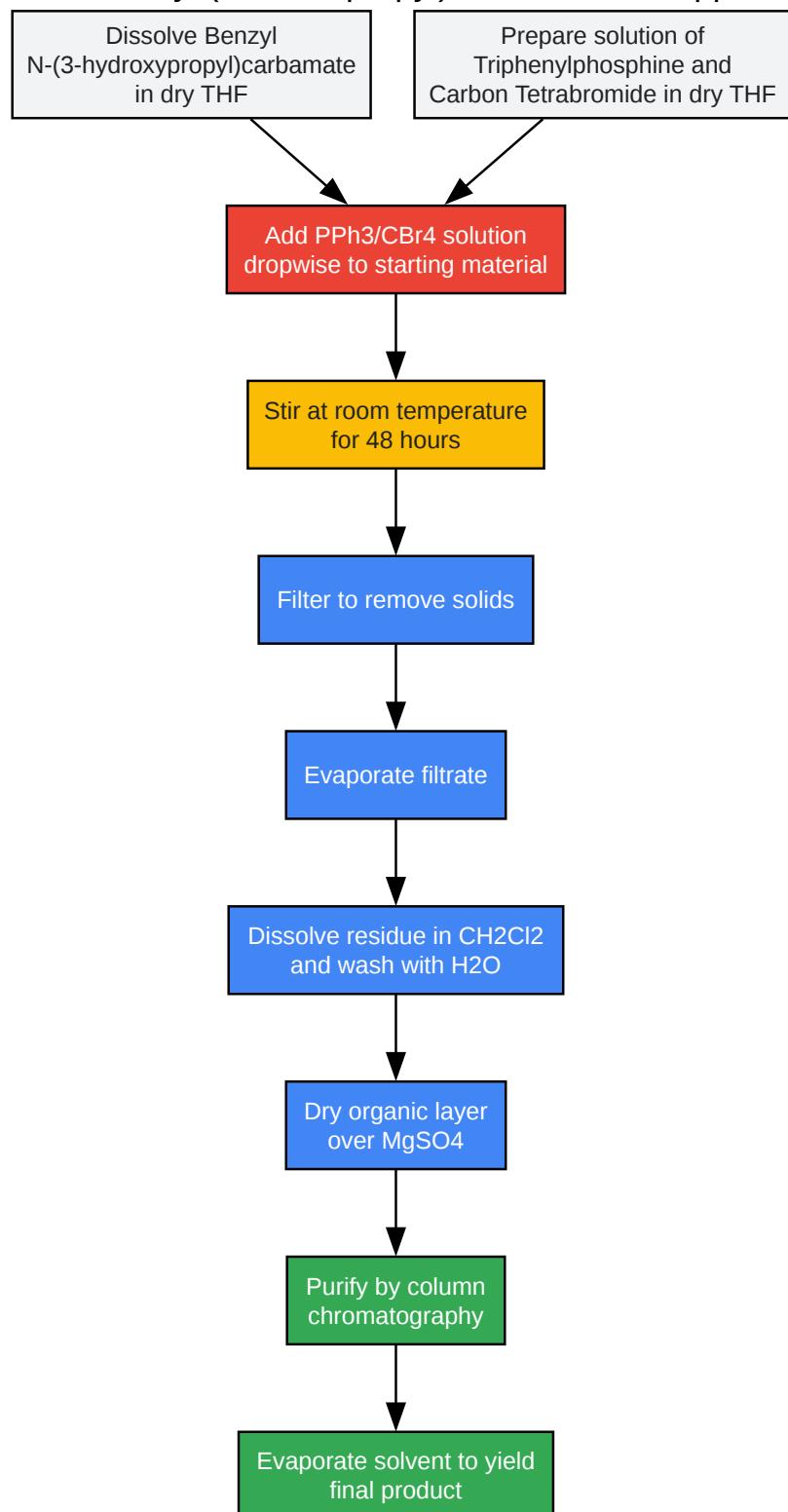
This protocol details the synthesis of Benzyl (3-bromopropyl)carbamate from Benzyl N-(3-hydroxypropyl)carbamate.

Experimental Procedure:

- A solution of Benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) is prepared in dry tetrahydrofuran (THF, 30 mL).
- In a separate flask, a solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) is prepared in dry THF (30 mL).
- The triphenylphosphine and carbon tetrabromide solution is added dropwise to the solution of Benzyl N-(3-hydroxypropyl)carbamate.
- The reaction mixture is stirred at room temperature for 48 hours.
- The resulting mixture is filtered to remove any insoluble solids.
- The filtrate is concentrated by evaporation.
- The residue is redissolved in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and washed with water.
- The organic layer is dried over magnesium sulfate ( $\text{MgSO}_4$ ).

- Removal of the solvent yields an oily residue, which is purified by column chromatography (eluent:  $\text{CH}_2\text{Cl}_2$  to  $\text{MeOH}$ ).
- After evaporation of the solvents, Benzyl (3-bromopropyl)carbamate is obtained as an orange oil (3.2 g, 86.4% yield).[1]

## Synthesis of Benzyl (3-bromopropyl)carbamate via Appel Reaction

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Caption: Workflow for the synthesis of Benzyl (3-bromopropyl)carbamate.

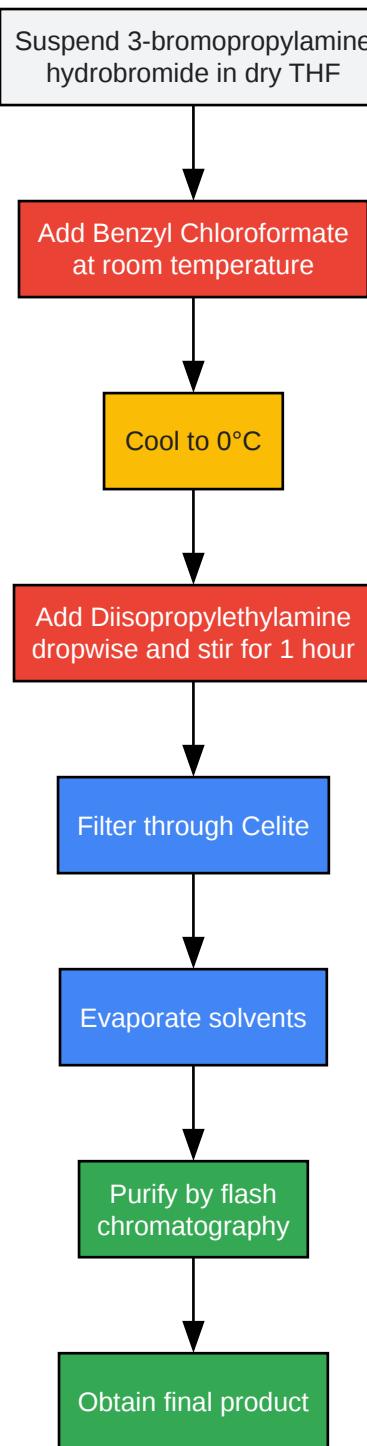
## Synthesis from 3-Bromopropylamine Hydrobromide

This alternative protocol utilizes 3-bromopropylamine hydrobromide and benzyl chloroformate.

### Experimental Procedure:

- A suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) is prepared in 40 mL of dry THF.
- Benzyl chloroformate (1.64 g, 9.60 mmol) is added to the suspension at room temperature via a hypodermic syringe.
- The reaction mixture is cooled to 0°C.
- Diisopropylethylamine (1.6 mL, 9.20 mmol) is added dropwise via syringe, and the mixture is stirred at 0°C for 1 hour.
- The crude reaction mixture is filtered through a pad of Celite.
- The solvents are evaporated from the filtrate.
- The resulting residue is purified by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product as a liquid (1.56 g).[2]

## Alternative Synthesis of Benzyl (3-bromopropyl)carbamate

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Caption: Alternative workflow for synthesizing Benzyl (3-bromopropyl)carbamate.

## Safety and Handling

Benzyl (3-bromopropyl)carbamate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[5] The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).[4]

### Precautionary Measures:

- **Handling:** Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6] Ensure adequate ventilation or work in a fume hood. Avoid contact with skin, eyes, and clothing.[6]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store in a freezer at temperatures below -20°C for long-term stability.[1][4]
- **In case of exposure:**
  - **Skin:** Wash with plenty of soap and water.[7]
  - **Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
  - **Inhalation:** Move the victim to fresh air and keep at rest in a comfortable position for breathing.[7]
  - **Ingestion:** Seek medical attention.

## Conclusion

This technical guide provides a comprehensive overview of the key physical and chemical properties of Benzyl (3-bromopropyl)carbamate. The tabulated data, detailed spectroscopic information, and established synthesis protocols offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Adherence to the safety and handling guidelines is essential for the safe and effective use of this versatile chemical intermediate.

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